3,6-Pyridazinedicarboxylic acid
Overview
Description
3,6-Pyridazinedicarboxylic acid, also known as pyridazine-3,6-dicarboxylic acid, is a chemical compound with the molecular formula C6H4N2O4 . It has a molecular weight of 168.11 g/mol . The compound is used in the synthesis of various coordination polymers .
Synthesis Analysis
The synthesis of 3,6-Pyridazinedicarboxylic acid-related compounds has been reported in several studies. For instance, a study described the synthesis of a series of fully bio-based alternatives based on 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid-derived polymers produced via enzymatic catalysis .
Molecular Structure Analysis
The molecular structure of 3,6-Pyridazinedicarboxylic acid consists of a pyridazine ring with carboxylic acid groups attached at the 3rd and 6th positions . The InChI code for the compound is 1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) .
Physical And Chemical Properties Analysis
3,6-Pyridazinedicarboxylic acid has a molecular weight of 168.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 168.01710661 g/mol . The topological polar surface area of the compound is 100 Ų .
Scientific Research Applications
Anion-π Interactions in Self-Assembly Reactions
- Context : Anion-π interactions involving 3,6-Pyridazinedicarboxylic acid derivatives play a crucial role in self-assembly reactions. These interactions significantly influence the structural motifs of Ag(I) complexes formed with π-acidic aromatic rings.
- Insight : Complexes with different structural motifs are formed depending on the π-acidity of the ligand central ring and the anions involved. These complexes exhibit varying electron-rich characteristics and anion-π interaction strengths, as demonstrated in compounds like bptz and bppn (Schottel et al., 2006).
Crystal Structure and Synthesis
- Context : The crystal structure of pyridazine-3,6-dicarboxylic acid has been extensively studied, and new synthetic routes have been developed.
- Insight : These studies not only provide a deeper understanding of the molecular structure but also pave the way for the synthesis of various polyaza derivatives (Sueur et al., 1987).
Electrochemical Behavior
- Context : The electrochemical behavior of 1,2-dihydropyridazine-3,6-dione in various solvents reveals insights into its stability and reactivity.
- Insight : These studies indicate that pyridazine-3,6-dione undergoes oxidative ring cleavage, forming compounds like maleic acid. The rate of this cleavage varies with the solvent used (Varmaghani & Nematollahi, 2011).
Microwave-Assisted Synthesis
- Context : Microwave-assisted synthesis methods have been applied to create 3,6-Di(pyridin-2-yl)pyridazines, showing the influence of this technique on cycloaddition reactions.
- Insight : This method significantly accelerates the synthesis process, offering an alternative route for creating (substituted) pyridazines (Hoogenboom et al., 2006).
Polymorphic Forms and Interactions
- Context : The polymorphic forms of pyridazine-3,6-dicarboxylic acid monohydrate have been explored to understand their molecular interactions.
- Insight : Studies reveal detailed information about dihedral angles, hydrogen bonds, and van der Waals interactions, contributing to the knowledge of crystallography and molecular architecture (Starosta & Leciejewicz, 2004).
Synthesis and Characterization of Novel Derivatives
- Context : Research has focused on synthesizing and characterizing novel substituted 3,6-Di(2-pyridyl)pyridazine metal-coordinating ligands.
- Insight : These compounds are analyzed through various spectroscopic techniques and X-ray crystallography, demonstrating their potential in forming complex metal structures (Hoogenboom et al., 2003).
Anion-π Interactions in Supramolecular Architectures
- Context : The anion-π interaction between π-acidic aromatic systems and anions has been identified as a significant element in supramolecular chemistry.
- Insight : These interactions are essential in the design of selective anion receptors, hosts, colorimetric sensors, and catalysts, influencing the final architectures of supramolecular systems (Chifotides & Dunbar, 2013).
Water Oxidation Catalysts
- Context : Research has been conducted to develop Ru complexes for water oxidation using 3,6-Pyridazinedicarboxylic acid derivatives.
- Insight : These studies have shown promising results in oxygen evolution, demonstrating the potential of these compounds in catalysis and environmental applications (Zong & Thummel, 2005).
Organic Synthesis and Chemical Biology
- Context : The use of 3,6-Pyridazinediones in organic synthesis and chemical biology has been overviewed, highlighting their properties and applications.
- Insight : These compounds have been utilized in various fields, including medicinal chemistry, demonstrating their versatility and importance in scientific research (Lee et al., 2016).
Future Directions
properties
IUPAC Name |
pyridazine-3,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPJFQGISLJONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306224 | |
Record name | 3,6-Pyridazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Pyridazinedicarboxylic acid | |
CAS RN |
57266-70-3 | |
Record name | 3,6-Pyridazinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Pyridazinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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